molecular formula C8H6BrN3O2 B1449916 Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363381-48-9

Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Cat. No.: B1449916
CAS No.: 1363381-48-9
M. Wt: 256.06 g/mol
InChI Key: HUIFPZAYDBOEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine core. Its structure includes a bromine substituent at the 4-position and a methyl ester group at the 3-position. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive hybrids, though commercial availability is currently discontinued .

Properties

IUPAC Name

methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-4(9)2-10-3-5(6)11-12-7/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIFPZAYDBOEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159530
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-48-9
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound in cancer therapy.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound inhibits cell proliferation by blocking TRK-mediated signaling pathways . It has been shown to reduce the viability of several cancer cell lines, including colorectal cancer, non-small cell lung cancer, and glioblastoma . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of TRK activity and prolonged anti-cancer effects . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, which are subsequently excreted from the body. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . These localization dynamics are essential for understanding its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS No. 1363381-48-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C8H6BrN3O2
  • Molecular Weight : 256.06 g/mol
  • Purity : Typically around 95% .

Target Interaction

This compound primarily interacts with tropomyosin receptor kinases (TRKs), which are critical for cell signaling related to proliferation and differentiation. The inhibition of TRK activity has been linked to reduced cancer cell proliferation .

Biochemical Pathways

Due to its structural similarity to purine bases, this compound may influence various biochemical pathways involving nucleic acids and protein kinases. It has been observed that the compound binds to the kinase domain of TRKs, effectively inhibiting their phosphorylation and subsequent activation .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines by blocking TRK-mediated signaling pathways. For instance, it has been reported to induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at different phases, leading to decreased viability in treated cells. In particular, it has been shown to affect the G1 phase significantly .

Study on Cytotoxic T Lymphocytes (CTL)

A study evaluated the effect of synthesized pyrazolo derivatives on CTL development in vitro. While not directly testing this compound, it highlights the broader context of pyrazolo compounds in immune modulation. The results indicated that certain derivatives could enhance or suppress CTL activity depending on their structure .

In Vitro Studies on Cancer Cell Lines

In a series of experiments involving various cancer cell lines (e.g., HeLa and MDA-MB-231), this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests its potential as a viable candidate for further development as an anticancer agent .

Summary of Findings

Biological Activity Effect Reference
Cell Proliferation InhibitionSignificant reduction in proliferation in cancer cells
Apoptosis InductionInduces early and late apoptosis
Cell Cycle ArrestPrimarily affects G1 phase
Immune ModulationPotential enhancement/suppression of CTL activity

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate has shown promise in the development of new therapeutic agents. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Research indicates that pyrazolo-pyridine derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Drugs : The compound's structural features suggest potential anti-inflammatory properties. Studies have explored its effects on inflammatory pathways, indicating that it may modulate cytokine production and reduce inflammation in preclinical models .

Biological Research

In biological research, this compound is utilized for:

  • Target Identification : The compound can serve as a lead structure for identifying new biological targets. Its interaction with specific proteins involved in disease pathways can help elucidate mechanisms of action and inform drug design .
  • Pharmacological Studies : Researchers employ this compound to study its pharmacokinetics and pharmacodynamics. Understanding how the compound behaves in biological systems aids in optimizing its therapeutic potential .

Synthetic Chemistry

This compound is also significant in synthetic chemistry:

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis. The bromine atom allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules .
  • Reagent in Chemical Reactions : The compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .

Case Studies and Research Findings

To illustrate the applications of this compound further, several case studies highlight its efficacy:

Study Objective Findings
Study AAnticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency .
Study BAnti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in animal models .
Study CSynthetic ApplicationsSuccessfully used as a precursor to synthesize novel pyrazolo-pyridine derivatives with enhanced biological activity .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Structural Differences :
    • Bromine substitution at the 5-position (vs. 4-position in the methyl analogue).
    • Ethyl ester group (vs. methyl ester).
    • Fused pyrazolo[3,4-b ]pyridine core (vs. pyrazolo[3,4-c ]pyridine).
  • Physicochemical Properties :
    • Molecular formula: C₉H₈BrN₃O₂ (vs. C₈H₆BrN₃O₂ for the methyl analogue).
    • Molecular weight: 270.08 g/mol (vs. 256.06 g/mol).
    • XLogP3: 2.1 (indicative of moderate lipophilicity) .
  • Applications : Serves as a precursor for kinase inhibitors and other heterocyclic systems, similar to the methyl analogue but with distinct reactivity due to substitution positioning .
Pyrazolo[3,4-b]pyridine Derivatives
  • Synthesis: Produced via one-pot cyclocondensation of 5-amino-3-arylpyrazoles and benzoylacetonitriles, catalyzed by ammonium acetate or triethylamine .
  • Key Differences :
    • Lack of bromine or ester groups in many derivatives.
    • Broader pharmacological applications, including antiviral and anti-inflammatory activities, compared to the brominated methyl ester analogue .
Pyrano[3,4-c]pyridine Hybrids
  • Structural Features: Contain a pyrano[3,4-c]pyridine core linked to 1,2,3-triazole units.
  • Synthesis : Prepared via Cu-catalyzed azide-alkyne click reactions, yielding high-purity hybrids .
  • Bioactivity : Exhibit potent anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures) and psychotropic effects, surpassing the methyl bromo-pyrazolo-pyridine in neurotropic potency .

Key Research Findings

Synthetic Accessibility :

  • Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is synthesized via intermediates in click chemistry but is less commercially accessible than ethyl analogues .
  • Ethyl 5-bromo derivatives are more widely documented in synthetic protocols, with optimized routes yielding >80% efficiency .

Biological Performance: Pyrano[3,4-c]pyridine hybrids exhibit superior anticonvulsant activity (ED₅₀ < 10 mg/kg in rodent models) compared to methyl bromo-pyrazolo-pyridine derivatives, likely due to enhanced triazole-mediated receptor interactions . Bromine positioning (4 vs. 5) significantly alters electronic properties, influencing binding to targets like GABA receptors .

Thermodynamic and Solubility Profiles :

  • Methyl esters generally exhibit lower molecular weights and slightly higher solubility in polar solvents compared to ethyl esters.
  • Bromine at the 4-position (meta to the ester) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often employs an intermediate referred to as compound (V), which is a precursor to the pyrazolo[3,4-c]pyridine scaffold.
  • Sodium nitrite (NaNO2) is used as a nitrosating agent under controlled acidic conditions (dilute sulfuric or hydrochloric acid).
  • Reaction temperatures are maintained between −5 °C to 0 °C to ensure mild conditions and high selectivity.

Stepwise Synthesis

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Diazotization of intermediate (V) Sodium nitrite, dilute H2SO4 or HCl, −5 to 0 °C >90% Mild conditions, simple work-up
2 Esterification to methyl ester Methanol, base (e.g., NaOMe) High Formation of methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
3 Bromination at 4-position Electrophilic bromination or using bromo-substituted intermediates Moderate to high Controlled to avoid poly-substitution

This method benefits from:

  • Mild reaction conditions minimizing side reactions.
  • Simplicity in post-reaction work-up.
  • High overall yields exceeding 90% in key steps.

Advanced Functionalization and Vectorial Elaboration

Recent research has expanded the synthetic toolbox for pyrazolo[3,4-c]pyridine derivatives, including methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, by applying late-stage functionalization techniques that allow selective modifications at multiple positions on the heterocyclic core.

Selective Protection and Alkylation

  • Protection of nitrogen atoms (N-1 or N-2) using groups such as mesyl (Ms), tetrahydropyranyl (THP), or trimethylsilylethoxymethyl (SEM) enables selective functionalization.
  • Alkylation reactions (e.g., methylation with MeI) yield N-alkylated products, which can be separated chromatographically.
Entry Halogen (X) Protection Group Reaction Conditions Yield (%) Notes
1 Br THP (N-2) DHP, pTsOH, DCM, rt, 2 h 75 Selective N-2 protection
2 Br SEM (N-1) SEMCl, NaH, THF, 0 °C–rt, 6 h 47 N-1 selective protection
3 Br Methylation MeI, NaH, 0 °C–rt, 1 h 36–50 Mixtures of N-1 and N-2 alkylated isomers

C-5 Functionalization via Buchwald–Hartwig Amination

  • Pd-catalyzed amination at C-5 allows introduction of various amines.
  • Conditions: Pd2(dba)3, rac-BINAP, NaOtBu in THF.
  • Yields range from 62% to 97%, depending on substrates and protecting groups.

C-3 Functionalization via Iridium-Catalyzed Borylation and Suzuki–Miyaura Cross-Coupling

  • Iridium catalyst [Ir(COD)OMe]2 with dtbpy ligand enables regioselective C–H borylation at C-3.
  • Subsequent Suzuki–Miyaura coupling with aryl halides introduces diverse substituents.
  • Yields for borylation and coupling range from 31% to 60%, improved by CuCl additives to suppress protodeborylation.

C-7 Functionalization via Regioselective Metalation

  • TMPMgCl·LiCl bases allow selective metalation at C-7.
  • Subsequent trapping with electrophiles (iodine, aldehydes, disulfides) or transmetalation to ZnCl2 for Negishi cross-coupling.
  • Yields for electrophile reactions: 48–66%; for Negishi coupling: 71–83%.

Summary Table of Key Preparation Steps and Yields

Synthetic Step Reagents/Conditions Target Position Yield Range (%) Key Notes
Diazotization & Esterification NaNO2, Dilute acid, MeOH 3-Carboxylate methyl ester >90 Mild, high-yielding
Bromination Electrophilic bromination or bromo-intermediate 4-Bromo substitution Moderate to high Controlled halogenation
N-Protection (THP, SEM, Ms) DHP, pTsOH, SEMCl, NaH N-1 or N-2 6–92 Selectivity depends on conditions
N-Alkylation MeI, NaH N-1 or N-2 27–50 Mixture of isomers separated chromatographically
C-5 Amination Pd2(dba)3, rac-BINAP, NaOtBu C-5 62–97 Buchwald–Hartwig amination
C-3 Borylation & Coupling [Ir(COD)OMe]2, dtbpy, Pd(dppf)Cl2 C-3 31–60 Suzuki–Miyaura cross-coupling
C-7 Metalation & Coupling TMPMgCl·LiCl, ZnCl2, Pd(PPh3)4 C-7 48–83 Negishi cross-coupling and electrophile trapping

Research Findings and Advantages

  • The use of sodium nitrite under acidic conditions for diazotization offers a mild and efficient route to introduce halogens on the pyrazolo[3,4-c]pyridine core, facilitating high yield synthesis of methyl esters.
  • Late-stage functionalization strategies allow modular and vectorial elaboration of the heterocyclic scaffold, enabling medicinal chemists to rapidly diversify the molecule for drug discovery purposes.
  • Protection group strategies are critical to achieve regioselective functionalization on nitrogen atoms and carbon positions, improving synthetic flexibility.
  • Transition metal-catalyzed cross-coupling reactions (Buchwald–Hartwig, Suzuki–Miyaura, Negishi) are successfully applied to install various substituents at specific positions with good to excellent yields.
  • Temperature control and choice of base are crucial parameters influencing regioselectivity and yield, especially in metalation and alkylation steps.

Q & A

Q. What are the established synthetic routes for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate?

A common method involves a ring-closing reaction starting from 2-chloro-3-pyridinecarboxaldehyde, using hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF) . Another multi-step approach includes Boc protection (tert-butoxycarbonyl) and palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of related pyrazolo[3,4-b]pyridine derivatives. For example, Boc-protected intermediates are reacted with aryl amines under Pd catalysis (e.g., Pd₂(dba)₃ and XPhos) to achieve high yields (up to 88%) .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization typically employs:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and purity of intermediates .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify structural integrity, as seen in studies of analogous pyrazolopyridine derivatives .
  • High-Performance Liquid Chromatography (HPLC): For purity assessment, with reported HPLC purity values exceeding 97% in optimized syntheses .

Q. What structural features influence its reactivity in downstream modifications?

The bromine atom at the 4-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling functionalization of the pyrazolo[3,4-c]pyridine core. The methyl ester group at the 3-position can be hydrolyzed to a carboxylic acid for further derivatization .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step protocols?

Key factors include:

  • Catalyst Selection: Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., XPhos) improve coupling efficiency .
  • Reaction Time and Temperature: Controlled heating (e.g., 100°C for 12 hours) and extended reaction times enhance intermediate formation .
  • Purification Strategies: Use of reverse-phase HPLC or recrystallization improves final product purity .

Q. How can contradictions in reported biological activity data be resolved?

Contradictions often arise from variations in assay conditions or cellular models. To address this:

  • Standardized Bioassays: Use consistent cell lines (e.g., HEK293 or HeLa) and control compounds.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing bromine with other halogens) to isolate activity contributors .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency across studies .

Q. What computational tools are effective for predicting target interactions?

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, leveraging crystallographic data from related compounds (e.g., pyrazolo[3,4-b]pyridines) .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over time, particularly for bromine’s role in hydrophobic interactions .

Q. How does crystallographic data inform structural optimization?

Single-crystal X-ray diffraction of analogs (e.g., ethanol solvates) reveals bond angles and packing interactions. For instance, monoclinic crystal systems (space group P2₁/c) with β angles near 90° indicate planar pyrazolo-pyridine cores, guiding steric considerations in drug design .

Q. What strategies mitigate instability during storage or handling?

  • Light and Moisture Control: Store under inert gas (N₂ or Ar) at –20°C in amber vials.
  • Derivatization: Convert the methyl ester to a more stable amide or tert-butyl ester for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.